Anticancer agent 151

Cancer Research Chiral Pharmacology Autophagy

This is the specific (S)-enantiomer (Anticancer agent 151), a chiral salicylamide with IC50 6.3 μM against MCF-7 cells. Its activity profile is distinct from the (R)-enantiomer (MDK-6983) and generic salicylanilides like niclosamide, making it essential for stereospecific cytotoxicity and SAR studies. Procure the correct stereochemistry for reproducible results in antifungal and tuberculostatic research.

Molecular Formula C22H18Cl2N2O3
Molecular Weight 429.3 g/mol
Cat. No. B12388575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 151
Molecular FormulaC22H18Cl2N2O3
Molecular Weight429.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C22H18Cl2N2O3/c23-15-6-9-17(10-7-15)25-22(29)19(12-14-4-2-1-3-5-14)26-21(28)18-13-16(24)8-11-20(18)27/h1-11,13,19,27H,12H2,(H,25,29)(H,26,28)/t19-/m0/s1
InChIKeyVDXPOMCEKWAGSX-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-chloro-N-(1-((4-chlorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-hydroxybenzamide: Chiral Salicylamide with Anticancer, Antifungal, and Tuberculostatic Potential


(S)-5-chloro-N-(1-((4-chlorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-hydroxybenzamide, also designated as Anticancer agent 151 or compound 6C, is a chiral salicylamide derivative . This compound is characterized by a molecular formula of C22H18Cl2N2O3 and a molecular weight of 429.3 g/mol . It has been identified as a member of the substituted 2-hydroxy-N-(arylalkyl)benzamide class, a group known for diverse biological activities including antiproliferative effects against cancer cell lines [1].

Why a Generic Hydroxybenzamide Cannot Substitute for (S)-5-chloro-N-(1-((4-chlorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-hydroxybenzamide


Within the hydroxybenzamide and salicylanilide class, subtle structural modifications—such as stereochemistry, halogen placement, and the nature of the arylalkyl side chain—profoundly influence both potency and selectivity profiles [1]. For instance, the (R)-enantiomer of this compound (MDK-6983) exhibits a distinct autophagy inhibitory mechanism and a different cytotoxicity profile compared to the (S)-enantiomer [2]. Therefore, substituting with a generic hydroxybenzamide or a structurally related salicylanilide like niclosamide will not reproduce the specific activity spectrum and chiral-dependent behavior of this compound, potentially leading to inconsistent or misleading experimental outcomes [3].

Quantitative Differentiation of (S)-5-chloro-N-(1-((4-chlorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-hydroxybenzamide from Structural Analogs


Chiral-Dependent Cytotoxicity Profile: (S)-Enantiomer vs. (R)-Enantiomer

The (S)-enantiomer, (S)-5-chloro-N-(1-((4-chlorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-hydroxybenzamide, demonstrates an IC50 of 6.3 µM against MCF-7 breast cancer cells . In contrast, its (R)-enantiomer (MDK-6983) shows a broader, but generally more potent, cytotoxicity profile against a panel of human cell lines (HOS, HCT116, HeLa, G361, MCF7, K562) with IC50 values ranging from 1.1 µM to 3.5 µM [1]. This indicates that while the (R)-enantiomer is a more potent cytotoxin across multiple lineages, the (S)-enantiomer exhibits a more selective cytotoxic profile, at least against the tested MCF-7 line.

Cancer Research Chiral Pharmacology Autophagy

Comparative Cytotoxicity Against MCF-7 Cells: Target Compound vs. Niclosamide

Against the MCF-7 breast cancer cell line, (S)-5-chloro-N-(1-((4-chlorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-hydroxybenzamide displays an IC50 of 6.3 µM . The related salicylanilide, niclosamide, exhibits a more potent IC50 of 1.06 µM against the same cell line [1]. This 5.9-fold difference in potency suggests that while niclosamide is a more potent cytotoxic agent, the target compound may offer a different therapeutic window or a reduced likelihood of certain off-target effects, although direct selectivity data is required for confirmation.

Breast Cancer Cytotoxicity Salicylanilide

Dual Antimicrobial and Anticancer Activity: A Multifunctional Profile

(S)-5-chloro-N-(1-((4-chlorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-hydroxybenzamide is explicitly described as possessing both antifungal and tuberculostatic activities . This dual antimicrobial activity distinguishes it from many other hydroxybenzamide derivatives, which may only exhibit one type of bioactivity. For example, while some salicylanilides like niclosamide are known for antifungal properties, their tuberculostatic activity is not a primary feature.

Antifungal Tuberculostatic Multifunctional Agents

Optimal Research Applications for (S)-5-chloro-N-(1-((4-chlorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-hydroxybenzamide


Stereospecific Anticancer Research

Given the defined chiral-dependent activity profile [1], this compound is ideally suited for studies investigating the stereospecificity of salicylanilide-induced cytotoxicity. Researchers can use it to probe how the (S)-configuration influences target engagement, cell cycle effects, or apoptotic pathways compared to the (R)-enantiomer.

Comparative Pharmacology with Niclosamide

Its 5.9-fold lower potency against MCF-7 cells relative to niclosamide [2] makes it a valuable comparative tool. Scientists can employ it to dissect the structure-activity relationship (SAR) that governs the balance between potent cytotoxicity and potential off-target effects within the salicylanilide class.

Polypharmacological Screening for Antimicrobial and Anticancer Activities

The compound's reported dual antifungal and tuberculostatic activities , alongside its anticancer effects, position it as a prime candidate for phenotypic screening campaigns. It can be used to identify novel therapeutic vulnerabilities at the intersection of infectious disease and cancer biology.

Technical Documentation Hub

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